(3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid
Description
(3-(Trifluoromethyl)-1H-indazol-5-yl)boronic acid is a boronic acid derivative featuring an indazole core substituted with a trifluoromethyl (-CF₃) group at position 3 and a boronic acid (-B(OH)₂) moiety at position 5. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the compound’s acidity and influences its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in synthesizing biaryl structures .
Properties
IUPAC Name |
[3-(trifluoromethyl)-2H-indazol-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3N2O2/c10-8(11,12)7-5-3-4(9(15)16)1-2-6(5)13-14-7/h1-3,15-16H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQAJHSFOJIZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NN=C2C=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation Followed by Boronation
One common approach to prepare trifluoromethylated heteroaryl boronic acids involves directed lithiation of the trifluoromethyl-substituted heteroarene, followed by quenching with a boron electrophile such as triisopropyl borate or trimethyl borate.
- The starting trifluoromethyl-substituted indazole or related heterocycle is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere.
- The solution is cooled to low temperatures (typically -78 °C) using an acetone/dry ice bath.
- A strong base such as n-butyllithium is added dropwise to generate the lithiated intermediate at the desired position (e.g., C-5 of indazole).
- After stirring at low temperature to ensure complete lithiation, a boron electrophile (e.g., triisopropyl borate or trimethyl borate) is added slowly.
- The reaction mixture is then warmed to room temperature and stirred to allow the boronate ester formation.
- Workup involves acidic quenching (e.g., with 1 M HCl), extraction, and purification to isolate the boronic acid.
- Yields for related trifluoromethylated pyrazole boronic acids prepared by this method range from 64% to 87%, indicating good efficiency that can be expected for similar indazole derivatives.
- The reaction conditions require strict anhydrous and inert atmosphere to avoid side reactions.
- The choice of boron electrophile influences the yield and purity; triisopropyl borate often provides cleaner products.
Copper-Catalyzed N-Arylation and Subsequent Boronation
An alternative approach involves copper-catalyzed coupling of aminoindazole derivatives with aryl boronic acids, which can be adapted for the preparation of boronic acid-substituted indazoles.
- Copper(II) acetate monohydrate (Cu(OAc)2·H2O) is used as the catalyst.
- Reactions are typically performed in dichloromethane at room temperature under air.
- The amino group on the indazole facilitates N-arylation with boronic acids.
- After the coupling, further functional group transformations can yield the boronic acid derivative at the desired position.
This method has been demonstrated for the synthesis of various N-arylated indazoles and related boronic acid derivatives with yields up to 80%.
Palladium-Catalyzed Cross-Coupling and C-H Activation
Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, are widely used to install boronic acid groups onto aromatic systems.
- Starting from halogenated trifluoromethyl-indazoles (e.g., 5-chloro-3-(trifluoromethyl)-1H-indazole), palladium catalysts facilitate coupling with diboron reagents.
- The reaction often requires bases such as potassium carbonate and solvents like dioxane or DMF.
- The C-H activation strategy using Pd(OAc)2 and suitable ligands can directly functionalize the indazole ring at the desired position.
- Computational studies support the regioselectivity and mechanism of C-H activation in these systems, indicating a concerted metalation-deprotonation pathway.
Cyclocondensation and Subsequent Functionalization
Though more indirect, cyclocondensation methods to prepare trifluoromethylated indazole derivatives can be combined with subsequent boronation steps.
- For example, condensation of 3-aminoindazole derivatives with trifluoro-substituted ketoesters yields trifluoromethylated pyrimidoindazoles.
- These intermediates can be converted via halogenation and then subjected to Suzuki coupling with boronic acids to install the boronic acid functionality.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
This boronic acid is extensively employed in palladium-catalyzed Suzuki-Miyaura couplings to form carbon-carbon bonds. The reaction typically involves aryl halides or triflates under basic conditions:
General Reaction :
Key Features :
-
Catalysts : Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with ligands like SPhos or XPhos .
-
Bases : K₂CO₃, Na₂CO₃, or CsF.
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Solvents : DMF, THF, or DME.
Example :
Coupling with 5-bromo-1H-indazole yields biaryl indazole derivatives, valuable in pharmaceutical synthesis .
Oxidation and Reduction
The boronic acid group undergoes redox transformations:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂, NaIO₄, or Oxone® | Boronic ester or boronate salt |
| Reduction | LiAlH₄, NaBH₄, or Pd/H₂ | Borane intermediates |
Mechanistic Insight :
Oxidation converts the boronic acid to boroxines or trifluoroborates, enhancing stability for storage or further reactions.
Electrophilic Substitution
The indazole ring’s electron-rich C4 position undergoes electrophilic substitution:
Example :
Nitration or halogenation introduces functional groups at the C4 position, enabling diversification of the indazole scaffold.
Palladium-Catalyzed Couplings
Computational studies (DFT) reveal that cross-coupling proceeds via a concerted metalation-deprotonation (CMD) mechanism :
-
Key Transition States : Pd coordinates to the indazole ring, facilitating C-H activation.
-
Energy Barriers : ~32–40 kcal/mol for C-H activation steps, with regioselectivity driven by electronic and steric effects .
Table 1 : Optimized Conditions for Suzuki Coupling
| Parameter | Optimal Value |
|---|---|
| Temperature | 80–110°C |
| Catalyst Loading | 1–5 mol% Pd |
| Reaction Time | 12–24 hours |
Biaryl Indazoles
Suzuki couplings produce biaryl indazoles with enhanced pharmacological properties, such as kinase inhibition or antimicrobial activity.
Example Product :
-
Application : Preclinical candidate for CDK8/19 inhibition.
Boron-Containing Derivatives
Oxidation yields boronate esters (e.g., pinacol boronate), which are stable intermediates for iterative coupling reactions.
Boronic Acid Reactivity
The boronic acid group’s sp²-hybridized boron atom enables:
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Transmetalation : Transfer to Pd centers during Suzuki coupling.
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Reversible Diol Binding : Facilitates enzyme inhibition in biochemical assays.
Trifluoromethyl Effects
The -CF₃ group:
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Enhances electron-withdrawing effects , directing electrophiles to the C4 position.
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Improves metabolic stability in bioactive molecules.
Industrial and Synthetic Utility
Scientific Research Applications
Organic Synthesis
(3-(Trifluoromethyl)-1H-indazol-5-yl)boronic acid serves as a versatile building block in the synthesis of complex organic molecules. Its unique structural properties allow it to participate in various reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
Biological Studies
The compound is employed in studying enzyme inhibitors and as a probe for biological interactions involving boronic acids. Its ability to form reversible covalent bonds with diols enhances its utility in investigating enzyme activity and protein interactions.
Medicinal Chemistry
Research indicates that this compound has potential applications in drug development, particularly as an anti-cancer and anti-inflammatory agent. It has been shown to inhibit cyclin-dependent kinases (CDK8 and CDK19), which are crucial in regulating the cell cycle and are often upregulated in various cancers.
Anticancer Potential
Studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. It has been identified as a potential modulator of CDKs, leading to reduced cancer cell viability.
Case Study: Inhibition of CDK8 and CDK19
A study focused on the effects of various indazole derivatives on CDK8 and CDK19 activity revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range across multiple cancer cell lines, indicating substantial therapeutic potential.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against several pathogens, including Candida albicans and Bacillus cereus. Notably, it demonstrated significant inhibition against Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than established antimicrobial agents like AN2690 (Tavaborole).
Industrial Applications
In industry, this compound is utilized in the production of advanced materials and as a catalyst in various processes. Its unique chemical properties make it suitable for applications requiring specific reactivity or stability.
Mechanism of Action
The mechanism of action of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and protein interactions . The trifluoromethyl group can enhance the compound’s stability and bioavailability, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
Key Properties:
- Acidity : The boronic acid group exists in equilibrium with its anhydride (boroxine) form, with the equilibrium shifting depending on solvent and temperature. For example, in THF, the equilibrium favors the boronic acid, while in chloroform, significant anhydride formation occurs .
- pKa: The trifluoromethyl group lowers the pKa of the boronic acid via inductive effects, making it more acidic than non-fluorinated analogs. Arylboronic acids with electron-withdrawing groups like -CF₃ typically exhibit pKa values in the range of 7–9, compared to ~8.8–10.2 for unsubstituted arylboronic acids .
- Applications : Used in covalent organic frameworks (COFs) due to its propensity to form boroxine linkages , and as a building block in protease inhibitors (e.g., peptidyl boronic acids targeting the proteasome) .
Substituent Effects on Acidity and Reactivity
The position and nature of substituents on the aromatic ring critically influence the physicochemical and functional properties of boronic acids.
Key Observations :
- Trifluoromethyl Position : Para-substituted CF₃ (e.g., 4-CF₃) compounds exhibit lower acidity than meta-substituted analogs (e.g., 3-CF₃) due to reduced inductive effects .
- Heterocyclic vs. Benzene Cores : Pyrazole-based boronic acids (e.g., ) show reduced boroxine formation compared to indazole derivatives, likely due to steric effects from the methyl group .
- Electronic Effects : Di-substituted CF₃ compounds (e.g., 3,5-diCF₃) exhibit the highest acidity, making them superior catalysts in reactions requiring strong Lewis acids .
Solubility and Stability
- Solvent Dependence: this compound forms boroxine readily in chloroform but remains monomeric in THF, similar to other trifluoromethyl-substituted boronic acids .
- Thermal Stability : Indazole derivatives are less thermally stable than benzene-based analogs (e.g., 3,5-diCF₃ benzeneboronic acid) due to the strained heterocyclic ring .
Biological Activity
(3-(Trifluoromethyl)-1H-indazol-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial applications. The compound's structural features, including the trifluoromethyl group and indazole moiety, contribute to its unique pharmacological properties.
- Molecular Formula : C₉H₈BClF₃N₂O₂
- Molecular Weight : Approximately 228.43 g/mol
- Structure : The presence of a trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and pharmacokinetics.
Anticancer Potential
Research indicates that this compound exhibits notable biological activity against various cancer cell lines. It has been identified as a potential modulator of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and are often upregulated in cancers.
- Mechanism of Action : The compound may inhibit CDK8 and CDK19, which are implicated in cancer cell proliferation. Studies have shown that similar compounds effectively target these kinases, leading to reduced cancer cell viability .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Its structural analogs have been tested against various pathogens, revealing moderate efficacy.
- Tested Pathogens :
- Candida albicans
- Escherichia coli
- Bacillus cereus
The compound showed significant inhibition against Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antimicrobial agents like AN2690 (Tavaborole) .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC Value | Target Kinases |
|---|---|---|---|
| This compound | Anticancer, Antimicrobial | Lower than AN2690 against Bacillus cereus | CDK8, CDK19 |
| AN2690 (Tavaborole) | Antifungal | Standard MIC for antifungals | LeuRS |
Case Study 1: Inhibition of CDK8 and CDK19
A study investigated the effects of various indazole derivatives on CDK8 and CDK19 activity. Results indicated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range across multiple cancer cell lines, indicating significant potential for therapeutic application .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of this compound against Candida albicans and other bacteria. The compound demonstrated a promising profile, particularly against Aspergillus niger, suggesting its utility as an antimicrobial agent in clinical settings .
Q & A
Q. Advanced
- Temperature : 80–100°C balances reaction rate and decomposition.
- Catalyst loading : 2–5 mol% Pd minimizes costs while maintaining efficiency.
- Solvent systems : DME/water (3:1) improves solubility and coupling rates.
- Additives : TBAB (tetrabutylammonium bromide) enhances phase transfer in biphasic systems.
Case studies on trifluoromethylphenylboronic acids show >95% yields under optimized conditions .
What protective strategies are effective for the indazole NH group during synthesis?
Q. Basic
- Boc protection : Treat with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP. Deprotect with TFA.
- SEM protection : Use SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) under basic conditions. Remove with TBAF.
These strategies prevent boronic acid deactivation or side reactions, as evidenced in ethyl ester-protected intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
